molecular formula C12H20N2O4 B3120884 1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid CAS No. 274685-72-2

1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid

Cat. No.: B3120884
CAS No.: 274685-72-2
M. Wt: 256.3 g/mol
InChI Key: INVKIWHUBGJRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid is an organic compound with the molecular formula C12H20N2O4 and a molecular weight of 256.3 g/mol. This compound has gained attention in various fields of research due to its unique chemical structure and potential biological activities.

Preparation Methods

The synthesis of 1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid involves several steps. One common method includes the reaction of cyclohexanecarboxylic acid with morpholine-4-carboxamide under specific conditions. The reaction typically requires the use of activating agents such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions

Scientific Research Applications

1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects in various medical conditions.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid can be compared with other similar compounds, such as:

    Morpholine derivatives: These compounds share the morpholine moiety and exhibit similar biological activities.

    Cyclohexanecarboxylic acid derivatives: These compounds have the cyclohexane ring and carboxylic acid functional group, contributing to their chemical reactivity. The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(morpholine-4-carbonylamino)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c15-10(16)12(4-2-1-3-5-12)13-11(17)14-6-8-18-9-7-14/h1-9H2,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVKIWHUBGJRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In methanol was suspended 151 g (452 mmol) of phenyl-methyl 1-[N-(morpholine-4-carbonyl)amino]cyclohexane-carboxylate, 15 g of 5% palladium-active carbon was added to the suspension and the mixture was stirred under hydrogen stream at room temperature overnight. After removing the catalyst by filtration, the catalyst was washed three times with a mixed solvent of chloroform-methanol, and the organic layers were combined and the solvent was distilled off under reduced pressure to obtain 112 g (Yield: 100%) of the title compound.
Name
phenyl-methyl 1-[N-(morpholine-4-carbonyl)amino]cyclohexane-carboxylate
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
15 g
Type
catalyst
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

The same reaction procedure as used in Reference Example 4 was repeated by using 4.36 g (21 mmol) of ethyl 1-aminocyclohexanecarboxylate hydrochloride and 3.15 g (21 mmol) of morpholine carbonyl chloride, whereby 1.8 g of the captioned 1-[N-(morpholine-4-carbonyl)amino]cyclohexanecarboxylic acid was obtained in a yield of 33%.
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid
Reactant of Route 3
1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid
Reactant of Route 4
1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid
Reactant of Route 5
1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid
Reactant of Route 6
1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.